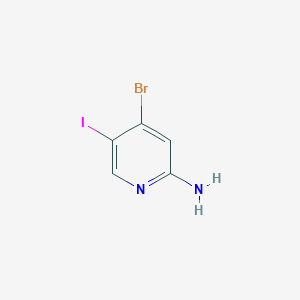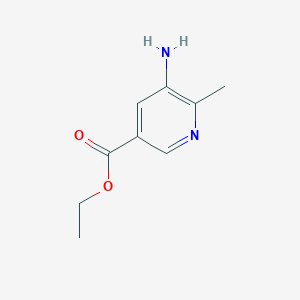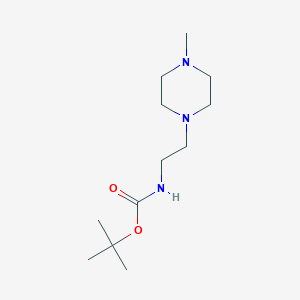
tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C12H25N3O2 . It is also known by its IUPAC name "tert-butyl 2- (4-methyl-1-piperazinyl)ethylcarbamate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16)" . This indicates the presence of a carbamate group (OC(O)N), a tert-butyl group ((CH3)3C), and a 4-methylpiperazine group within the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.35 . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
1. Intermediate in Pharmaceutical Synthesis
Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. One notable example is its role in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) discusses the synthesis of a related compound, highlighting the compound's significance in pharmaceutical research.
2. Application in Stereoselective Synthesis
This compound is also used in stereoselective synthesis, a critical process in creating specific isomers of drug molecules. For instance, Ghosh et al. (2017) describe the enantioselective synthesis of tert-butyl carbamates, leading to the production of potent β-secretase inhibitors. This process underscores the compound's utility in developing drugs with precise molecular configurations Ghosh et al. (2017).
3. Ligands for Histamine Receptors
Another application is in the development of ligands for histamine H4 receptors. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including compounds with tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate, demonstrating potent in vitro activity and potential in treating inflammatory conditions and pain Altenbach et al. (2008).
4. Crystallographic and Synthetic Studies
The compound also plays a role in crystallographic and synthetic studies, contributing to the understanding of molecular structures and interactions. Baillargeon et al. (2017) discuss the isomorphous crystal structures of derivatives, including tert-butyl carbamates, providing insights into hydrogen and halogen bonds Baillargeon et al. (2017).
5. Utility in Directed Lithiation
The compound is also valuable in directed lithiation processes. Smith et al. (2013) explored the directed lithiation of tert-butyl carbamates, demonstrating the compound's utility in producing various substituted products, significant for organic synthesis Smith et al. (2013).
6. Source of Functionalized Carbamates
It is used as a source of functionalized carbamates. Ortiz et al. (1999) reported the use of tert-butyl carbamates in the preparation of functionalized carbamates, indicating its role in the versatile modification of organic compounds Ortiz et al. (1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGDQOAVMOEVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




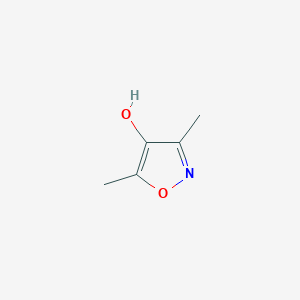
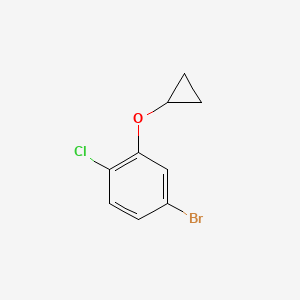


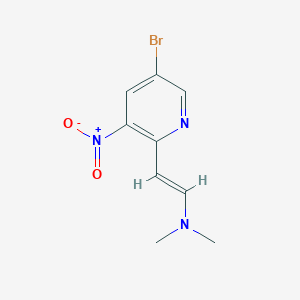
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
